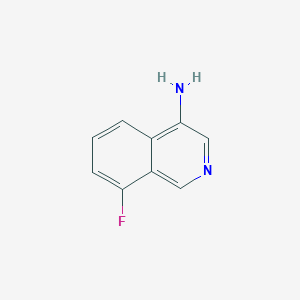

8-Fluoroisoquinolin-4-amine

Description

Significance of the Isoquinoline (B145761) Scaffold in Heterocyclic Chemistry

The isoquinoline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene (B151609) ring with a pyridine (B92270) ring, is a cornerstone in the field of heterocyclic chemistry. semanticscholar.orgwisdomlib.org Its structural significance stems from its prevalence in a vast array of natural products, particularly alkaloids, and its role as a privileged structure in medicinal chemistry. rsc.orgnih.gov Isoquinoline-based compounds are of great interest to synthetic organic and medicinal chemists due to their structural diversity and therapeutic potential. rsc.orgontosight.ai

Many isoquinoline alkaloids are biologically active and have been successfully utilized as pharmaceuticals. researchgate.net This class of compounds exhibits a broad spectrum of pharmacological activities, including antitumor, antimicrobial, antiviral, anti-inflammatory, and analgesic properties. semanticscholar.orgontosight.ainih.gov Well-known examples of isoquinoline alkaloids with significant medicinal applications include morphine and codeine, used for pain management, and berberine, which possesses antibacterial and anti-inflammatory effects. semanticscholar.orgnih.govnumberanalytics.com The therapeutic versatility of the isoquinoline framework has led to the development of synthetic derivatives with applications as anesthetics, antihypertensives, and antiviral agents. researchgate.netmdpi.com

Beyond its medicinal importance, the isoquinoline nucleus serves as a critical synthon for the creation of numerous bioactive compounds. ontosight.ai The development of efficient synthetic methods for constructing and functionalizing the isoquinoline skeleton remains an active and important area of research in organic chemistry. rsc.orgnih.gov

Role of Fluorine Substitution in Modulating Chemical Reactivity and Biological Interactions

The introduction of fluorine atoms into organic molecules, particularly into heterocyclic scaffolds like isoquinoline, can profoundly influence their chemical and biological properties. Fluorine is the most electronegative element and has a relatively small van der Waals radius, which imparts unique characteristics to the molecules it is a part of.

Strategically placing fluorine on a molecule can significantly alter its:

Electronic Properties: The strong electron-withdrawing nature of fluorine can modify the acidity or basicity of nearby functional groups, influencing the molecule's pKa. This can affect how the molecule interacts with biological targets and its absorption and distribution in the body.

Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. This is a critical factor in drug design for improving bioavailability.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation can block this process, thereby increasing the metabolic stability and half-life of a drug.

Conformational Effects: The introduction of fluorine can induce specific conformational preferences in a molecule due to electrostatic interactions. This can lead to a more favorable orientation for binding to a biological target, potentially increasing potency and selectivity.

The strategic incorporation of fluorine has become a powerful tool in medicinal chemistry for fine-tuning the pharmacokinetic and pharmacodynamic profiles of lead compounds, leading to the development of more effective and safer drugs.

Overview of Advanced Research Trajectories for Novel Fluorinated Heterocycles

The development of novel fluorinated heterocycles, including fluorinated isoquinolines, is a highly active area of research in contemporary organic and medicinal chemistry. Current research is focused on several key trajectories:

Development of Novel Synthetic Methodologies: Chemists are continuously exploring new and more efficient ways to synthesize fluorinated heterocyclic compounds. This includes the development of late-stage fluorination techniques, which allow for the introduction of fluorine atoms at a late step in a synthetic sequence. This approach is highly valuable as it enables the rapid generation of a diverse library of fluorinated analogs from a common precursor for biological screening.

Exploration of New Biological Targets: Researchers are investigating the potential of fluorinated heterocycles to interact with a wide range of biological targets implicated in various diseases. This includes enzymes, receptors, and ion channels. The unique properties of fluorine are being leveraged to design molecules with enhanced potency, selectivity, and improved drug-like properties.

Application in Positron Emission Tomography (PET) Imaging: The fluorine-18 (B77423) isotope is a widely used positron emitter in PET imaging, a powerful non-invasive diagnostic tool. The development of novel ¹⁸F-labeled heterocyclic compounds is a major research focus. These radiotracers can be used to visualize and quantify biological processes in vivo, aiding in the diagnosis of diseases and the development of new therapies.

Materials Science Applications: Fluorinated heterocyclic compounds are also finding applications in materials science. Their unique electronic and photophysical properties make them attractive candidates for use in organic light-emitting diodes (OLEDs), solar cells, and other electronic devices.

The ongoing research into fluorinated heterocycles promises to deliver new and innovative solutions to challenges in medicine, diagnostics, and materials science. The strategic use of fluorine will undoubtedly continue to be a key driver of progress in these fields.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-fluoroisoquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-8-3-1-2-6-7(8)4-12-5-9(6)11/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYERDBIZPKAAGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2C(=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Total Synthesis Approaches for 8-Fluoroisoquinolin-4-amine

The total synthesis of this compound is not typically a single, linear process but rather a convergent strategy involving the initial construction of a key intermediate, which is then further functionalized. A pivotal intermediate in this context is 8-fluoro-3,4-dihydroisoquinoline (B12937770).

A highly effective method for constructing the 8-fluoroisoquinoline (B92601) skeleton is through a directed ortho-lithiation reaction. rsc.org This strategy leverages the ortho-directing ability of the fluorine atom to achieve regioselective functionalization of an aromatic ring. rsc.org The synthesis begins with a suitable N-acyl-2-fluoro-benzylamine derivative. Treatment with a strong base, such as butyllithium (B86547) (BuLi), results in the deprotonation of the carbon atom ortho to both the fluorine and the protected aminomethyl group. rsc.org This lithiated intermediate is then quenched with an electrophile like N,N-dimethylformamide (DMF) to introduce a formyl group. Subsequent acid-catalyzed cyclization and deprotection yield the target 8-fluoro-3,4-dihydroisoquinoline. rsc.org

Table 1: Synthesis of 8-fluoro-3,4-dihydroisoquinoline via Directed ortho-Lithiation rsc.org

| Step | Starting Material | Reagents & Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | 2-Fluoro-N-(pivaloyl)phenethylamine | a) BuLi, THF, -78 °C; b) DMF, -78 °C to 25 °C | 2-(2-Formyl-3-fluorophenyl)-N-pivaloylethylamine | 68% (two steps) |

Nucleophilic aromatic substitution (SNAr) is a key transformation for introducing amino groups onto the isoquinoline (B145761) core, particularly by displacing a suitably positioned halogen. rsc.orgacs.org In the context of synthesizing derivatives, the fluorine atom at the C-8 position of 8-fluoro-3,4-dihydroisoquinoline can be exchanged for an amino group. rsc.orgacs.org The reaction proceeds through an addition-elimination mechanism, where a nucleophilic amine attacks the electron-deficient aromatic ring at the carbon bearing the fluorine atom. mdpi.comrsc.org The presence of electron-withdrawing groups and the inherent nature of the aromatic system facilitate this reaction. elsevierpure.com Fluorine is an excellent leaving group in many SNAr reactions. mdpi.com This fluorine-amine exchange provides access to 8-amino-3,4-dihydroisoquinolines, which are versatile precursors for more complex, substituted tetrahydroisoquinolines. rsc.orgacs.org

Table 2: Fluorine-Amine Exchange on 8-Fluoro-3,4-dihydroisoquinoline rsc.org

| Substrate | Nucleophile | Conditions | Product |

|---|---|---|---|

| 8-Fluoro-3,4-dihydroisoquinoline | Pyrrolidine | Heat | 8-(Pyrrolidin-1-yl)-3,4-dihydroisoquinoline |

The reduction of the C=N double bond within the dihydroisoquinoline ring system is a fundamental step to produce the corresponding saturated tetrahydroisoquinoline derivatives. rsc.orgacs.org This transformation can be readily achieved using standard reducing agents. For instance, treatment of 8-fluoro-3,4-dihydroisoquinoline with sodium borohydride (B1222165) (NaBH₄) yields 8-fluoro-1,2,3,4-tetrahydroisoquinoline. rsc.org

Furthermore, the nitrogen atom of the dihydroisoquinoline can be alkylated, for example with methyl iodide, to form a quaternary isoquinolinium salt. This salt is an even more reactive substrate for reduction. Subsequent treatment of the isoquinolinium derivative with sodium borohydride efficiently reduces the C=N bond to furnish the N-alkylated tetrahydroisoquinoline. rsc.org These reductive steps are crucial for creating the saturated backbone common in many biologically active isoquinoline alkaloids. nih.gov

Table 3: Reductive Transformations of 8-Fluoroisoquinoline Derivatives rsc.org

| Substrate | Reagent(s) | Product |

|---|---|---|

| 8-Fluoro-3,4-dihydroisoquinoline | NaBH₄ | 8-Fluoro-1,2,3,4-tetrahydroisoquinoline |

While direct stereoselective synthesis of this compound itself is not extensively documented, the creation of chiral analogues, particularly those with a stereocenter at the C-1 position, is a well-established field in isoquinoline chemistry. nih.govclockss.org These methods could be adapted to produce advanced, stereochemically defined analogues.

Key strategies include the enantioselective reduction of a 1-substituted-3,4-dihydroisoquinoline precursor. rsc.orgnih.gov This can be accomplished through several catalytic asymmetric approaches:

Asymmetric Transfer Hydrogenation: Using chiral ruthenium or rhodium catalysts, such as those developed by Noyori, to hydrogenate the C=N bond of a pre-functionalized dihydroisoquinoline can yield chiral tetrahydroisoquinolines with high enantiomeric excess. acs.org

Hydrogenation with Chiral Catalysts: Direct hydrogenation using a chiral catalyst is a primary method for achieving enantioselective reduction. nih.gov

Use of Chiral Hydride Reagents: Specially designed chiral hydride-donating reagents can deliver a hydride to one face of the imine preferentially. nih.gov

Chiral Auxiliaries: Attaching a chiral auxiliary to the nitrogen atom of the dihydroisoquinoline can direct an achiral reducing agent to attack from a specific face, after which the auxiliary can be cleaved. google.com

These established methodologies provide a clear roadmap for the future synthesis of advanced, chiral analogues derived from the 8-fluoroisoquinoline scaffold.

Derivatization and Functionalization Reactions

Once the core isoquinoline ring is formed, further derivatization allows for the introduction of diverse functional groups, fine-tuning the properties of the final compound.

The introduction of amino groups onto the isoquinoline core is a critical step in the synthesis of the target compound and its analogues. As discussed previously (Section 2.1.2), nucleophilic aromatic substitution is a powerful method for installing an amino group at the C-8 position by displacing fluorine. rsc.org

Introducing the amine at the C-4 position to yield the final this compound likely requires a different strategy, as direct amination of the unsubstituted C-4 is challenging. A common approach involves using a precursor such as a 4-halo-8-fluoroisoquinoline (e.g., 4-bromo-8-fluoroisoquinoline). This precursor could then undergo a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. beilstein-journals.org The Buchwald-Hartwig reaction is a highly versatile and robust method for forming C-N bonds between aryl halides and amines under relatively mild conditions, making it a cornerstone of modern medicinal chemistry.

Alkylation and Arylation Strategies for 1,8-Disubstituted Tetrahydroisoquinolines

The synthesis of 1,8-disubstituted tetrahydroisoquinolines, key precursors and analogues of the target compound, often begins with a versatile intermediate, 8-fluoro-3,4-dihydroisoquinoline. nih.govresearchgate.net A crucial strategy involves a fluorine-amine exchange reaction on this intermediate, which installs an amino group at the C-8 position, followed by the addition of organolithium reagents to introduce diverse substituents at the C-1 position. nih.govmdpi.com

This two-step process allows for the systematic introduction of both the C-8 amine and a C-1 alkyl or aryl group. For example, 8-(pyrrolidin-1-yl)-3,4-dihydroisoquinoline hydrochloride can be treated with various alkyllithium and phenyllithium (B1222949) reagents to afford the corresponding 1-substituted-8-amino-1,2,3,4-tetrahydroisoquinolines in good yields. mdpi.com

| Reagent | Product (Substituent at C-1) | Yield |

|---|---|---|

| Methyllithium | 1-Methyl | 78% |

| n-Butyllithium | 1-n-Butyl | 81% |

| sec-Butyllithium | 1-sec-Butyl | 75% |

| tert-Butyllithium | 1-tert-Butyl | 60% |

| Phenyllithium | 1-Phenyl | 79% |

More advanced, direct C(sp³)–H functionalization methods have also been developed. These include metal- and oxidant-free arylation reactions that proceed via a three-component condensation of tetrahydroisoquinolines, arenes, and an imine source. rsc.org Furthermore, visible light-induced decarboxylative alkylation using tetrachloro-N-hydroxyphthalimide esters as alkylating agents provides a photocatalyst-free route for C-1 functionalization. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds on the isoquinoline core, enabling the introduction of a wide array of substituents. researchgate.netrsc.org These reactions are prized for their functional group tolerance and mild conditions. nih.gov

One powerful approach is the palladium(II)-catalyzed cyclization of 2-(1-alkynyl)benzaldimines, which can be followed by a Heck reaction to introduce alkenyl groups at the C-4 position, yielding 4-(1-alkenyl)-3-arylisoquinolines. researchgate.net The presence of an ortho-methoxy group on the benzaldimine has been shown to promote the cyclization and stabilize the palladium intermediate, thereby improving reaction yields. researchgate.net

The Suzuki and Sonogashira coupling reactions are also applicable for modifying isoquinolines that have been functionalized with organochalcogen groups, allowing for the introduction of aryl and alkynyl moieties through selective C-C bond formation. researchgate.net Another key method involves the palladium-catalyzed α-arylation of enolates, which furnishes a dicarbonyl moiety that can be cyclized to form the isoquinoline skeleton with high regioselectivity. researcher.life This route is particularly effective for creating electron-deficient isoquinolines that are difficult to access through traditional syntheses. researcher.life

| Reaction Type | Catalyst System | Key Transformation | Reference |

|---|---|---|---|

| Cyclization/Heck Reaction | Pd(OAc)₂ | Forms 4-(1-alkenyl)-3-arylisoquinolines from 2-(1-alkynyl)benzaldimines. | researchgate.net |

| Enolate Arylation/Cyclization | Palladium catalyst | Couples an enolate with an ortho-functionalized aryl halide to form the isoquinoline core. | researcher.life |

| C-H Activation/Annulation | Pd(CH₃CN)₂Cl₂ / Ag₂CO₃ | Reacts N-methoxybenzamides with allenoic acid esters to form 3,4-dihydroisoquinolin-1(2H)-ones. | mdpi.com |

| Aminocarbonylation | Pd(OAc)₂ / XantPhos | Converts 1-iodoisoquinoline (B10073) into isoquinoline-1-carboxamides. | mdpi.com |

Advanced Modifications at the Amine Functionality

The amine group at the C-4 position of this compound is a key site for structural diversification. Its synthesis can be envisioned from precursors where a halogen is displaced by an amine source, a common strategy in heterocyclic chemistry. For instance, the fluorine atom at C-8 of 8-fluoro-3,4-dihydroisoquinoline can be readily exchanged for various cyclic amines. nih.govmdpi.com

Once installed, the primary amine can undergo a range of transformations. Palladium-catalyzed Buchwald-Hartwig amination is a premier method for N-arylation, coupling the amine with aryl halides to form N-aryl derivatives, a motif prevalent in pharmaceuticals. nih.gov Other modifications include N-alkylation, acylation to form amides, and sulfonylation to produce sulfonamides.

Furthermore, the amine functionality can be converted to other groups via diazotization. Treatment with a diazotizing agent can generate a diazonium salt intermediate, which can then be substituted with various nucleophiles, including halogens, in a Sandmeyer-type reaction. smolecule.com

Ring-Chain Transformations and Cyclization Reactions

The construction of the fluorinated isoquinoline core often relies on powerful cyclization reactions. A highly efficient method for synthesizing 4-fluoroisoquinolines is the silver-catalyzed intramolecular oxidative aminofluorination of alkynes. acs.orgnih.gov In this process, an appropriately substituted alkyne undergoes cyclization with concomitant introduction of both an amine and a fluorine atom, directly forming the desired scaffold. nih.gov

Ring transformation provides an alternative pathway to the isoquinoline skeleton. For example, existing heterocyclic rings can be rearranged to form the isoquinoline system. An efficient synthesis of 11H-indolo[3,2-c]isoquinoline has been demonstrated through the thermal ring transformation of a benzisoxazolo[2,3-a]isoquinoline salt, showcasing how the isoquinoline core can be used as a template for building more complex, fused heterocyclic systems. researchgate.net

Other modern cyclization strategies include:

Rhodium(III)-catalyzed relay catalysis: A one-pot, three-component reaction of an N-methoxybenzamide, an α-diazoester, and an alkyne can efficiently assemble substituted isoquinoline derivatives. acs.org

Metal-free oxidative cycloaddition: Benzamides can react with alkynes in the presence of an iodine(III) reagent to yield isoquinolones under mild conditions. acs.org

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient synthetic routes that minimize waste, avoid harsh conditions, and reduce the use of hazardous reagents.

Development of Environmentally Benign Synthetic Routes

A significant advancement in the green synthesis of isoquinoline-related structures is the development of catalyst-free reactions that proceed under ambient conditions. One such method is the reaction of 2-ethynylbenzaldehydes with ortho-phenylenediamines in ethanol (B145695) at room temperature. This approach is atom-economical and avoids the need for a metal catalyst, providing access to isoquinoline-fused benzimidazoles in an environmentally benign manner. rsc.org

Other notable green methods include:

Visible-light-induced reactions: The decarboxylative alkylation of N-aryl tetrahydroisoquinolines can be achieved using blue LEDs without any photocatalyst, transition metal, or external additives, proceeding through an electron donor-acceptor complex. rsc.org

Metal- and oxidant-free C-H functionalization: Direct arylation of tetrahydroisoquinolines can be performed without metals or oxidants, reducing the environmental impact associated with these reagents. rsc.org

Microwave-assisted synthesis: The use of microwave heating can accelerate reactions, often removing the need for a solvent and reducing reaction times significantly. organic-chemistry.org

Catalytic Systems for Enhanced Efficiency and Selectivity

The development of novel catalytic systems is crucial for improving the efficiency and selectivity of isoquinoline synthesis. A silver(I) catalyst has proven highly effective for the intramolecular oxidative aminofluorination of alkynes, providing a direct and efficient route to 4-fluoroisoquinolines. acs.orgnih.gov

Rhodium(III) catalysts have enabled one-pot, three-component reactions that construct the isoquinoline core through a relay catalysis mechanism, where the same catalyst promotes multiple successive transformations. acs.org The efficiency of widely used palladium-catalyzed cross-coupling reactions has also been enhanced through careful control of the in-situ reduction of the Pd(II) pre-catalyst to the active Pd(0) species, which minimizes side reactions and improves yields. rsc.org The exploration of earth-abundant metal catalysts, such as single-atom iron catalysts for dehydrogenative coupling reactions, represents a promising direction for more sustainable and economical synthesis. organic-chemistry.org

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a primary computational method for studying the quantum mechanical properties of molecules. It is utilized to determine electronic structure, predict geometries, and calculate various chemical parameters that govern molecular reactivity and spectroscopic signatures.

DFT calculations are instrumental in identifying the most stable three-dimensional arrangement of atoms in a molecule. By optimizing the molecular geometry, researchers can find the lowest-energy configurations, which correspond to the most probable structures. mdpi.com This process involves calculating the forces on each atom and adjusting their positions until a true energy minimum on the potential energy surface is located. ajchem-a.com For 8-Fluoroisoquinolin-4-amine, this optimization would reveal the most stable conformation, providing precise data on bond lengths, bond angles, and dihedral angles. The planarity of the isoquinoline (B145761) ring system and the orientation of the amine group relative to the ring are key structural parameters determined through this process. nih.gov

Table 1: Representative Structural Parameters Calculated via DFT Optimization

| Parameter | Description | Typical Calculated Value (Å or °) |

| C-F Bond Length | The distance between the Carbon at position 8 and the Fluorine atom. | ~1.35 Å |

| C-N Bond Length (Amine) | The distance between the Carbon at position 4 and the Nitrogen of the amine group. | ~1.38 Å |

| C=N Bond Length (Ring) | The length of the imine bond within the isoquinoline core. | ~1.30 Å |

| C-C-N Bond Angle | The angle within the aromatic ring system involving nitrogen. | ~122° |

| H-N-H Bond Angle | The angle within the exocyclic amine group. | ~115° |

Note: The values in this table are illustrative, based on DFT calculations for similar aromatic amines and fluoro-substituted heterocycles.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for predicting chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.comlibretexts.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. mdpi.comsemanticscholar.org

Table 2: Key Reactivity Parameters Derived from HOMO-LUMO Energies

| Parameter | Formula | Description |

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A large gap implies high stability. mdpi.com |

| Ionization Potential (I) | -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | (I + A) / 2 | Measures the ability of the molecule to attract electrons. nih.gov |

| Global Hardness (η) | (I - A) / 2 | Measures the resistance to change in electron distribution or charge transfer. nih.gov |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates a higher tendency to react. nih.gov |

| Chemical Potential (μ) | -(I + A) / 2 | Represents the escaping tendency of electrons from an equilibrium system. nih.gov |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the energy lowering of a molecule when it accepts the maximum possible electron charge from the environment. nih.gov |

DFT calculations serve as a powerful predictive tool for spectroscopic analysis, aiding in the confirmation of molecular structures. nih.gov By computing the vibrational frequencies, one can generate a theoretical infrared (IR) spectrum. nih.govresearchgate.net Comparing this calculated spectrum with experimental FT-IR and FT-Raman data allows for the precise assignment of vibrational modes, such as C-H stretching, C=N stretching, and C-F stretching, confirming the presence of specific functional groups. nih.govresearchgate.net

Similarly, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). ruc.dknih.gov These computed ¹H and ¹³C NMR shifts are then correlated with experimental data. nih.govmdpi.com This synergy between theoretical calculations and experimental results is crucial for unambiguous structural assignment, especially for complex molecules or for distinguishing between isomers. ruc.dknih.gov

Table 3: Representative Calculated vs. Experimental Vibrational Frequencies for a Quinoline-like System

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch (Amine) | 3450 | 3435 |

| C-H Stretch (Aromatic) | 3080 | 3075 |

| C=N Stretch (Ring) | 1620 | 1615 |

| C=C Stretch (Aromatic) | 1585 | 1580 |

| C-F Stretch | 1250 | 1245 |

Note: Data is illustrative, representing typical correlations found for similar heterocyclic compounds after applying appropriate scaling factors to the calculated values.

The introduction of a fluorine atom into a molecule has profound electronic and steric consequences. Computationally, these effects can be thoroughly investigated. The high electronegativity of fluorine significantly alters the electron distribution within the this compound molecule. nih.gov DFT calculations can generate molecular electrostatic potential (MEP) maps, which visualize the electron-rich and electron-deficient regions, highlighting the strong electron-withdrawing nature of the fluorine atom. This electronic perturbation influences the molecule's acidity/basicity, dipole moment, and intermolecular interaction capabilities. nih.gov

Furthermore, computational methods such as "perturbative fluorine scanning" can be employed to systematically evaluate the impact of fluorine substitution on properties like binding affinity to a biological target. nih.gov These studies predict how the electronic and steric changes brought about by the fluorine atom can enhance or diminish interactions with macromolecular receptors. nih.govnih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics are computational techniques that simulate the interaction between a small molecule (ligand) and a macromolecule (protein or receptor), providing critical insights into the molecular basis of biological activity.

Molecular docking is a computational procedure that predicts the preferred orientation and conformation (the "pose") of a ligand when it binds to a receptor's binding site. researchgate.netnih.gov For this compound, docking studies can identify potential protein targets and elucidate the specific interactions that stabilize the ligand-protein complex. These simulations calculate a binding affinity or docking score, which estimates the strength of the interaction, often expressed in terms of binding energy (kcal/mol). nih.gov The predicted poses reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues of the protein. nih.govnih.gov This information is invaluable for understanding structure-activity relationships and for the rational design of more potent molecules. nih.gov

Table 4: Illustrative Output from a Molecular Docking Simulation

| Protein Target | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

| Example Kinase A | -8.5 | ASP 145 | Hydrogen Bond (with Amine group) |

| LYS 23 | Hydrogen Bond (with Ring Nitrogen) | ||

| PHE 80 | Pi-Pi Stacking (with Isoquinoline ring) | ||

| VAL 28 | Hydrophobic Interaction | ||

| Example Receptor B | -7.2 | GLU 101 | Hydrogen Bond (with Amine group) |

| TYR 205 | Pi-Pi Stacking (with Isoquinoline ring) | ||

| ILE 95 | Hydrophobic Interaction |

Note: This table presents hypothetical data to illustrate the typical results obtained from a molecular docking study.

Elucidation of Binding Site Interactions and Key Pharmacophores

While direct studies on this compound are limited, research on structurally related quinolin-4-amine derivatives offers a valuable framework for understanding its potential binding mechanisms. Pharmacophore modeling, a cornerstone of computational drug design, identifies the essential steric and electronic features required for a molecule to interact with a specific biological target. fiveable.menih.gov

A key example can be drawn from studies on 1H-imidazo[4,5-c]quinolin-4-amine analogs, which function as allosteric modulators. In these studies, molecular docking and mutagenesis have elucidated a putative binding pocket that is distinct from the primary (orthosteric) site. The critical interactions stabilizing the ligand within this allosteric site include:

π-π Stacking: The planar quinoline (B57606) ring system is crucial for forming stacking interactions with aromatic amino acid residues, such as tyrosine, within the binding pocket.

Hydrogen Bonding: The exocyclic amine group (at position 4) and other nitrogen atoms within the heterocyclic structure can act as hydrogen bond donors or acceptors, forming key connections with the protein backbone or specific amino acid side chains.

Hydrophobic Interactions: Substituents on the quinoline core, such as the fluorine atom at position 8 in this compound, can engage in hydrophobic interactions, further anchoring the molecule in its binding site. The strategic placement of a fluorine atom can enhance binding affinity and modulate electronic properties. tandfonline.com

These interactions define the pharmacophore for this class of compounds, which is the specific three-dimensional arrangement of features necessary for biological activity. nih.gov

Table 1: Key Pharmacophoric Features and Interacting Residues (Hypothetical Model based on Analogs)

| Pharmacophoric Feature of Ligand | Potential Interacting Feature on Receptor | Type of Interaction | Example Amino Acid |

|---|---|---|---|

| Aromatic Ring (Isoquinoline Core) | Aromatic Side Chain | π-π Stacking | Tyrosine (Tyr), Phenylalanine (Phe) |

| Hydrogen Bond Donor (4-amine group) | Carbonyl Oxygen / Acidic Side Chain | Hydrogen Bond | Aspartate (Asp), Glutamate (Glu) |

| Hydrogen Bond Acceptor (N at position 2) | Amide Proton / Basic Side Chain | Hydrogen Bond | Asparagine (Asn), Arginine (Arg) |

| Hydrophobic Group (8-fluoro substituent) | Hydrophobic Pocket | Hydrophobic Interaction | Leucine (Leu), Isoleucine (Ile) |

Allosteric Modulation and Conformational Changes Induced by Ligand Binding

Allosteric modulators bind to a receptor at a site distinct from the endogenous agonist's binding site (the orthosteric site). nih.gov This binding event can induce a conformational change in the receptor, which in turn alters the receptor's response to the primary agonist. This mechanism offers potential therapeutic advantages, including greater subtype selectivity and a more controlled physiological response. nih.gov

For the broader class of isoquinoline derivatives, studies have demonstrated their ability to act as allosteric modulators. nih.govnih.gov The binding of a ligand like this compound to an allosteric site can stabilize a specific receptor conformation. This structural shift can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the affinity and/or efficacy of the orthosteric ligand. Investigations into natural isoquinoline alkaloids have confirmed that their binding can induce significant conformational changes in functional proteins, affecting their secondary structure, such as the α-helical content. nih.gov

Computational techniques like molecular dynamics (MD) simulations are instrumental in visualizing these ligand-induced conformational changes. MD simulations can model the dynamic behavior of the protein-ligand complex over time, revealing how the binding of an allosteric modulator propagates structural changes from the allosteric site to the distant orthosteric site or other functional domains of the protein.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Correlation of Structural Parameters with Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For isoquinoline derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been employed to understand how specific structural properties influence their inhibitory activity against various targets. nih.gov

These models analyze how variations in steric, electrostatic, hydrophobic, and hydrogen-bonding fields across a series of molecules relate to changes in their biological potency. For example, a QSAR study on pyrimido-isoquinolin-quinone derivatives revealed that their antibacterial activity is significantly influenced by the steric, electronic, and hydrogen-bond acceptor properties of the compounds. nih.gov In the case of this compound, key structural parameters that could be correlated with activity include:

Topological Descriptors: Molecular weight, connectivity indices, and shape indices.

Electronic Descriptors: Dipole moment, partial charges on atoms (especially the fluorine and nitrogen atoms), and HOMO/LUMO energies.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP), which describes the compound's lipophilicity.

By building a robust QSAR model, researchers can predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. mdpi.com

Prediction of Bioactivity and Pharmacokinetic Properties (In Silico ADMET)

Cheminformatics tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process. nih.gov This in silico profiling helps to identify compounds with potentially poor pharmacokinetic profiles or toxicity issues, reducing the likelihood of late-stage failures. unhas.ac.idmdpi.com

For this compound, various ADMET parameters can be computationally predicted. Studies on similar isoquinoline structures, such as 5-Aminoisoquinoline, have shown predictions of high gastrointestinal absorption and the ability to cross the blood-brain barrier (BBB). mdpi.comresearchgate.net These predictions are based on physicochemical properties calculated from the molecular structure.

Table 2: Predicted Physicochemical and ADMET Properties for this compound

| Property | Predicted Value/Classification | Significance |

|---|---|---|

| Molecular Weight | 162.16 g/mol | Complies with Lipinski's Rule of Five (<500) |

| logP (Lipophilicity) | ~1.9 - 2.2 | Indicates good membrane permeability |

| Topological Polar Surface Area (TPSA) | ~38.9 Ų | Suggests good oral bioavailability and BBB penetration (<90 Ų) |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule of Five (<5) |

| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's Rule of Five (<10) |

| Gastrointestinal (GI) Absorption | High | Potential for good oral absorption |

| Blood-Brain Barrier (BBB) Permeant | Yes | Potential for CNS activity |

| CYP450 Inhibition | Predicted inhibitor of some isoforms (e.g., CYP1A2) | Potential for drug-drug interactions |

Note: Values are estimations based on standard cheminformatics algorithms and data from related compounds.

Development of Predictive Models for Lead Optimization

The ultimate goal of computational chemistry in drug discovery is to guide the lead optimization process, where an initial "hit" compound is refined into a clinical candidate with improved potency, selectivity, and ADMET properties. patsnap.comsci-hub.sedanaher.com This is an iterative process that heavily relies on predictive models. science.gov

Predictive models for lead optimization integrate QSAR and ADMET predictions. For a lead compound like this compound, these models can be used to:

Identify Sites for Modification: QSAR contour maps can highlight regions of the molecule where modifications are likely to increase potency (e.g., adding a bulky group for better steric fit) or decrease it.

Virtually Screen New Derivatives: Computational libraries of derivatives can be rapidly created and screened using the predictive models to prioritize the most promising compounds for synthesis. patsnap.com

Balance Multiple Properties: The process often involves multi-parameter optimization, where models are used to simultaneously improve potency while maintaining or improving ADMET properties like solubility, metabolic stability, and low toxicity. sci-hub.se

By combining these computational approaches, researchers can accelerate the design-synthesize-test cycle, making the path from a promising lead compound to a viable drug candidate more efficient and rational. patsnap.com

Biological and Pharmacological Research Perspectives

Target Identification and Validation Methodologies

The identification of a bioactive compound's molecular target is a critical step in drug discovery, providing a foundation for understanding its mechanism of action and enabling structure-based optimization. Several powerful methodologies are routinely employed for this purpose; however, none have been publicly applied to the study of 8-Fluoroisoquinolin-4-amine.

Phenotypic Screening and Target Deconvolution Strategies

Phenotypic screening, which identifies compounds that produce a desired effect in a cellular or organismal model, is a powerful approach for discovering first-in-class drugs. nih.govpharmafeatures.com This method does not require prior knowledge of a specific drug target. nih.gov Once a "hit" compound is identified, target deconvolution strategies are employed to determine its molecular mechanism. nih.govresearchgate.net There are no published reports of this compound being identified as a hit in any phenotypic screens, and consequently, no target deconvolution efforts have been described.

Chemogenomics Approaches for Compound-Target Relationship Determination

Chemogenomics aims to systematically elucidate the interactions between a large set of small molecules and a collection of protein targets. This approach can reveal compound-target relationships and provide insights into a compound's polypharmacology. No chemogenomics studies featuring this compound have been documented in the scientific literature.

Chemical Probe-Based Target Identification

A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that target's function in a cellular context. chemicalprobes.org The development of a chemical probe based on this compound would require its derivatization to incorporate a reactive group or a reporter tag. To date, no such chemical probes derived from this compound have been reported, nor has its use in competitive profiling against known probes been described.

Activity-Based Proteome Profiling (ABPP) for Enzyme Target Identification

Activity-based proteome profiling (ABPP) is a sophisticated chemoproteomic technique that utilizes reactive chemical probes to assess the functional state of entire enzyme families directly in native biological systems. nih.govresearchgate.net This method is particularly useful for identifying covalent inhibitors and understanding their selectivity. nih.gov The application of ABPP to this compound would necessitate the design of a specific activity-based probe, a step that has not yet been undertaken according to available data.

Application of Antibody Tools in Target Identification and Validation

Antibodies are versatile tools in target identification and validation, used in techniques such as Western blotting, immunoprecipitation, and ELISA to confirm target engagement and elucidate biological pathways. rapidnovor.comneobiotechnologies.com The generation and use of antibodies are typically directed against a specific protein target that has been previously identified. As the molecular target(s) of this compound remain unknown, the development and application of specific antibody tools for its study are not yet feasible.

Mechanism of Action Studies

Elucidating the mechanism of action of a compound is fundamental to its development as a therapeutic agent. This involves understanding how the compound interacts with its target(s) at a molecular level and the subsequent downstream effects on cellular signaling and physiology. For this compound, there is a complete absence of published studies investigating its mechanism of action. While some research has explored the mechanisms of other substituted isoquinoline (B145761) compounds, these findings cannot be directly extrapolated to this compound without specific experimental validation. nih.gov

Elucidation of Molecular Pathways Modulated by this compound

The structural framework of this compound is integral to compounds that inhibit key signaling pathways crucial for cell proliferation, survival, and stress responses. For instance, derivatives of this compound have been developed as PERK inhibitors. wipo.intgoogle.com The PERK pathway is a central component of the Unfolded Protein Response (UPR), which is activated under endoplasmic reticulum stress. Inhibition of PERK is a therapeutic strategy being explored for diseases with high UPR activity, including cancer and neurodegenerative conditions like Alzheimer's and Parkinson's disease. wipo.intgoogle.com

Furthermore, the isoquinoline nucleus is present in a class of potent BTK inhibitors. nih.gov BTK is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling, which governs B-cell development, proliferation, and survival. researchgate.net Dysregulation of the BCR pathway is a hallmark of many B-cell malignancies. Therefore, research into this compound could focus on its potential to modulate these critical kinase-driven pathways.

Investigation of Receptor Activation or Inhibition Mechanisms

The primary mechanism of action for derivatives of this compound appears to be enzyme inhibition rather than direct receptor agonism or antagonism. Kinase inhibitors, for which this compound is a precursor, typically function by binding to the ATP-binding pocket of the target kinase, preventing the phosphorylation of downstream substrates. osti.gov

For example, in the context of BTK, inhibitors containing the isoquinoline scaffold act as reversible or non-covalent inhibitors. nih.gov They are designed to fit within the kinase domain, blocking its catalytic activity and thereby shutting down the signaling cascade. Similarly, PERK inhibitors derived from isoquinoline scaffolds would occupy the ATP-binding site of the PERK kinase domain, inhibiting its autophosphorylation and subsequent activation of the UPR pathway. wipo.intgoogle.com Investigating this compound itself would involve determining if it possesses any intrinsic inhibitory activity or if it serves purely as a structural scaffold for placing other functional groups necessary for binding.

Studies on Downstream Signaling Cascades and Cellular Responses

Inhibition of upstream kinases like PERK or BTK by complex molecules derived from this compound leads to predictable effects on downstream signaling and cellular function.

PERK Inhibition: Blocking PERK would prevent the phosphorylation of its primary substrate, eIF2α. This would, in turn, reduce the translational attenuation of global protein synthesis and inhibit the preferential translation of specific stress-response proteins like ATF4. The ultimate cellular responses could include a reduction in cell survival under stress or the induction of apoptosis, particularly in cancer cells that rely on the UPR for survival. google.com

BTK Inhibition: The downstream effects of BTK inhibition include the suppression of pathways such as PLCγ2, ERK1/2, and NF-κB. This blockade of signaling prevents B-cell activation, proliferation, and survival, which is the therapeutic basis for their use in treating B-cell lymphomas and autoimmune diseases. researchgate.net

Future studies on this compound or its simpler derivatives would involve cellular assays to measure these downstream effects, such as Western blotting for phosphorylated proteins (p-eIF2α, p-ERK) and cell viability or apoptosis assays in relevant cancer or immune cell lines.

Enzyme Inhibition and Receptor Binding Studies

To quantitatively assess the biological activity of a compound like this compound, a suite of standardized biochemical assays is employed. These assays are fundamental to drug discovery and are used to determine potency, selectivity, and mechanism of action.

In Vitro Enzyme Inhibition Assays

In vitro enzyme inhibition assays are designed to measure the ability of a test compound to reduce the activity of a specific target enzyme. nih.gov For a compound like this compound, assays for kinases such as PERK and BTK would be of primary interest. A typical assay involves incubating the purified enzyme with its substrate and a range of concentrations of the inhibitor. researchgate.net The rate of product formation is measured, often using colorimetric, fluorescent, or luminescent methods. protocols.ioprotocols.io From this data, the half-maximal inhibitory concentration (IC₅₀) is calculated, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. evotec.com

Table 1: Example Data from a Kinase Inhibition Assay This table presents hypothetical data to illustrate the results of an in vitro enzyme inhibition assay.

| Inhibitor Concentration (nM) | Enzyme Activity (%) |

|---|---|

| 0.1 | 98.2 |

| 1 | 95.5 |

| 10 | 85.1 |

| 100 | 51.3 |

| 1000 | 15.8 |

| 10000 | 5.2 |

From such data, an IC₅₀ value is determined through non-linear regression.

Radioligand Binding Assays for Receptor Affinity and Selectivity

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor or other binding site. wikipedia.orgcreative-bioarray.com These assays use a radioactively labeled molecule (the radioligand) known to bind to the target with high affinity. oncodesign-services.com In a saturation binding experiment, increasing concentrations of the radioligand are incubated with a preparation of the target (e.g., cell membranes) until equilibrium is reached. giffordbioscience.com This allows for the determination of the dissociation constant (Kd), a measure of the radioligand's affinity, and the Bmax, which represents the total concentration of binding sites in the sample. giffordbioscience.comsci-hub.se

To assess the selectivity of a non-radioactive test compound, one would perform these assays across a panel of different receptors.

Table 2: Principles of Saturation Radioligand Binding

| Parameter | Description | Information Gained |

|---|---|---|

| Total Binding | Binding measured in the presence of the radioligand alone. | Represents both specific and non-specific binding. |

| Non-Specific Binding (NSB) | Binding measured in the presence of the radioligand and a high concentration of an unlabeled competing ligand. | Represents binding to non-target sites (e.g., filters, lipids). sci-hub.se |

| Specific Binding | Calculated as Total Binding - Non-Specific Binding. | Represents binding to the target receptor of interest. |

| Kd (Dissociation Constant) | The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. | Measure of affinity (lower Kd = higher affinity). giffordbioscience.com |

| Bmax (Maximum Binding Capacity) | The total number of binding sites in the preparation. | Measure of receptor density. giffordbioscience.com |

Competition Binding Assays for Ligand-Receptor Interaction Quantification

Competition binding assays are used to determine the affinity of an unlabeled test compound (like this compound) for a target by measuring its ability to compete with a radioligand for binding. nih.govcreative-biolabs.com In this setup, a fixed concentration of the radioligand and the receptor preparation are incubated with varying concentrations of the unlabeled test compound. uam.es The test compound displaces the radioligand, causing a concentration-dependent decrease in measured radioactivity.

The data are used to calculate an IC₅₀ value, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand. thermofisher.com The IC₅₀ value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay. uam.es The Ki value provides an absolute measure of the test compound's binding affinity, allowing for direct comparison between different compounds and assays. creative-biolabs.com

Functional Assays for Receptor Agonism or Antagonism

The intrinsic activity of compounds derived from this compound, whether they act as agonists activating a receptor or as antagonists blocking it, is determined through various functional assays. These assays are crucial for understanding the pharmacological effects of these molecules at the cellular level.

One common approach involves measuring changes in intracellular signaling pathways upon compound treatment. For G protein-coupled receptors (GPCRs), which are frequent targets for isoquinoline-based compounds, assays can monitor the activation of G proteins or the production of second messengers. vu.nl For instance, a bioluminescence resonance energy transfer (BRET)-based assay can be used to detect G protein activation in living cells. vu.nl This technique can provide real-time data on the kinetics of receptor activation or inhibition.

Cell viability and apoptosis assays are also employed, particularly when investigating the potential of these compounds in cancer therapeutics. For example, the Apo-ONE® Homogeneous Caspase-3/7 Assay measures the activity of caspases, key enzymes in the apoptotic cascade. nih.gov An increase in caspase activity upon treatment with a compound would suggest it has an agonistic effect on a pro-apoptotic pathway. nih.gov Conversely, if a compound blocks the cell death induced by a known agonist, it would be classified as an antagonist.

Calcium flux assays are another valuable tool, especially for receptors that modulate intracellular calcium levels. mdpi.com These assays use fluorescent dyes that bind to calcium, allowing researchers to measure changes in intracellular calcium concentrations upon receptor activation. Radioligand binding assays, while primarily used to determine binding affinity, can also provide insights into the functional nature of a compound by observing its ability to displace a known agonist or antagonist. mdpi.com

Medicinal Chemistry and Drug Discovery Applications

The this compound scaffold is a valuable starting point in medicinal chemistry for the development of new therapeutic agents. Its structural features provide a versatile platform for modification to enhance potency, selectivity, and pharmacokinetic properties. preprints.orgnih.gov

This compound as a Core Scaffold for Lead Generation

The isoquinoline core is a privileged structure in medicinal chemistry, appearing in numerous natural and synthetic compounds with diverse biological activities. nih.govresearchgate.net The introduction of a fluorine atom at the 8-position can significantly influence the compound's electronic properties, metabolic stability, and binding interactions with its biological target. mdpi.com This makes this compound an attractive scaffold for generating lead compounds in drug discovery programs. acs.org The amino group at the 4-position provides a convenient handle for further chemical modifications, allowing for the exploration of a wide chemical space. mdpi.com For instance, it can be a key building block for creating libraries of compounds for high-throughput screening. mdpi.com

Lead Optimization Strategies Utilizing this compound Derivatives

Once a lead compound containing the this compound core is identified, lead optimization strategies are employed to improve its drug-like properties. preprints.orgdanaher.com This iterative process involves the synthesis and evaluation of a series of derivatives with systematic modifications to the core structure. danaher.comresearchgate.net

Key optimization strategies include:

Modification of Substituents: Altering the groups attached to the isoquinoline ring or the amino group to enhance potency and selectivity. danaher.com

Introduction of New Functional Groups: Adding functionalities that can improve solubility, metabolic stability, or target engagement. danaher.com

Structure-Based Design: Utilizing computational models and X-ray crystallography data of the target protein to guide the design of more potent and selective inhibitors. nih.gov

For example, in the development of Bruton's tyrosine kinase (Btk) inhibitors, derivatives of 8-fluoro-2H-isoquinolin-1-one have been explored, highlighting the utility of the fluorinated isoquinoline scaffold. epo.org Similarly, research on isoquinoline thiosemicarbazones has shown that fluorination of the isoquinoline ring can enhance anticancer activity. escholarship.org

Structure-Activity Relationship (SAR) Exploration for Enhanced Potency and Selectivity

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure relates to biological activity. rjeid.com For this compound derivatives, SAR exploration involves systematically modifying different parts of the molecule and assessing the impact on potency and selectivity against a specific biological target. nih.gov

For instance, studies on isoquinoline-based compounds have shown that the position and nature of substituents on the isoquinoline ring can dramatically affect activity. escholarship.orgrsc.org In some cases, fluorination at specific positions has been shown to be superior to others in enhancing potency. rsc.org The exploration of different amine substituents at the 4-position can also lead to significant improvements in activity. escholarship.org Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can be used to build predictive models that guide the design of new derivatives with improved properties. nih.gov

Table 1: Example of SAR Data for Hypothetical this compound Derivatives

| Compound | R1-Substituent (at 4-amino) | IC50 (nM) | Selectivity vs. Target B |

| 1 | Methyl | 150 | 10-fold |

| 2 | Ethyl | 120 | 15-fold |

| 3 | Cyclopropyl | 80 | 25-fold |

| 4 | Phenyl | 250 | 5-fold |

| 5 | 4-Chlorophenyl | 95 | 20-fold |

This table is for illustrative purposes and does not represent actual experimental data.

Design and Synthesis of Compound Libraries for Biological Screening

The this compound scaffold is well-suited for the creation of compound libraries for high-throughput screening (HTS). nih.gov These libraries consist of a large number of structurally related compounds that can be rapidly tested for activity against a variety of biological targets. nih.gov

The synthesis of such libraries often employs parallel synthesis techniques, where multiple reactions are carried out simultaneously. mdpi.com The amino group at the 4-position of this compound provides a versatile point for diversification, allowing for the introduction of a wide range of substituents. mdpi.com This enables the efficient generation of a diverse set of molecules, increasing the probability of identifying novel hits in a screening campaign. nih.gov For example, a library could be created by reacting this compound with a collection of different carboxylic acids to form a series of amides.

Investigation of Therapeutic Potential in Disease Models

Derivatives of this compound have been investigated for their therapeutic potential in various disease models. The specific applications are diverse and depend on the biological target being modulated.

For instance, isoquinoline derivatives have shown promise as anticancer agents. nih.govrsc.org In vivo efficacy studies in animal models, such as mouse models of leukemia, have been conducted to evaluate the potential of these compounds. rsc.org The development of potent antimalarials has also been an area of focus, with some isoquinoline-containing compounds showing activity against Plasmodium falciparum. nih.gov

Furthermore, the isoquinoline scaffold is present in compounds targeting the central nervous system, suggesting potential applications in neurological disorders. researchgate.net The ability to synthesize 1,8-disubstituted tetrahydroisoquinolines from 8-fluoro-3,4-dihydroisoquinoline (B12937770) opens up avenues for creating potential CNS drug candidates. mdpi.com Recent reports also suggest the potential of this compound derivatives as antimicrobial agents. chemshuttle.com

Advanced Analytical and Spectroscopic Characterization Excluding Basic Compound Identification Data

X-ray Diffraction Studies for Solid-State Molecular Structures

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides invaluable data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. mdpi.comcarleton.edu

While a specific crystallographic information file (CIF) for 8-Fluoroisoquinolin-4-amine is not publicly available, the expected molecular structure would feature a planar isoquinoline (B145761) ring system. The fluorine atom at the C8 position and the amine group at the C4 position would influence the crystal packing through potential hydrogen bonding (N-H···N or N-H···F) and dipole-dipole interactions. The analysis of related substituted isoquinoline structures reveals that such intermolecular forces are crucial in defining the supramolecular architecture. researchgate.netacs.org

Table 1: Predicted Crystallographic Parameters for this compound (Hypothetical)

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-105 |

| Z (molecules/unit cell) | 4 |

Note: This table is predictive and based on common crystal packing motifs for similar heterocyclic compounds.

Advanced NMR Techniques for Conformational Analysis and Intermolecular Interactions

Advanced Nuclear Magnetic Resonance (NMR) techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are powerful tools for elucidating the spatial proximity of atoms within a molecule and between neighboring molecules. researchgate.net These 2D NMR experiments detect through-space correlations, which are essential for determining preferred conformations in solution and identifying points of intermolecular contact. harvard.eduemerypharma.com

For this compound, which is a relatively rigid molecule, NOESY or ROESY spectra would be expected to show correlations between protons that are close in space (typically < 5 Å). tamu.edu For instance, a cross-peak between the proton at C5 and the amine protons at C4 would confirm their spatial proximity. Similarly, intermolecular NOEs could be observed at higher concentrations, providing evidence for dimerization or aggregation in solution. The choice between NOESY and ROESY would depend on the molecular weight and tumbling rate of any potential complexes formed. uw.edu.pl

Table 2: Expected NOESY/ROESY Correlations for Conformational and Interaction Analysis of this compound

| Proton Pair | Type of Information | Expected Correlation |

|---|---|---|

| H5 / -NH₂ | Intramolecular | Strong NOE/ROE cross-peak |

| H3 / -NH₂ | Intramolecular | Medium NOE/ROE cross-peak |

| H7 / H6 | Intramolecular | Strong NOE/ROE cross-peak (ortho coupling) |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous determination of a compound's elemental composition by providing a highly accurate mass measurement. nih.govlongdom.org This technique can differentiate between molecules with the same nominal mass but different elemental formulas. mdpi.comnih.gov

For this compound, with the molecular formula C₉H₇FN₂, the theoretical exact mass can be calculated with high precision. Experimental HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be expected to yield a measured mass that corresponds to the theoretical value within a few parts per million (ppm). This high accuracy confirms the molecular formula and rules out other potential isobaric compounds. The fragmentation pattern observed in the MS/MS spectrum would further corroborate the structure, showing characteristic losses of moieties such as HCN or HF. miamioh.edulibretexts.orgresearchgate.net

Table 3: Precise Molecular Weight Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₇FN₂ |

| Nominal Mass | 162 |

| Monoisotopic Mass (Calculated) | 162.0648 u |

| Expected [M+H]⁺ Ion | 163.0726 u |

UV-Visible Spectroscopy for Electronic Transitions and Complex Formation

UV-Visible spectroscopy provides insights into the electronic structure of a molecule by probing the transitions of electrons from lower to higher energy orbitals upon absorption of light. msu.edu The isoquinoline core of this compound contains π electrons in its aromatic system and non-bonding (n) electrons on the nitrogen atoms. Consequently, its UV-Vis spectrum is expected to exhibit π → π* and n → π* transitions. libretexts.org

The π → π* transitions, typically of high intensity (large molar absorptivity, ε), arise from the conjugated system of the isoquinoline ring. The n → π* transitions, involving the lone pair electrons of the ring nitrogen and the amino group, are generally of lower intensity. nih.gov The positions of these absorption maxima (λ_max) are influenced by the substituents. The electron-donating amino group and the electron-withdrawing fluorine atom will modulate the energy levels of the molecular orbitals, leading to shifts in the absorption bands compared to unsubstituted isoquinoline. longdom.org Changes in the absorption spectrum upon addition of metal ions or other molecules can also be used to study complex formation. libretexts.orgthermofisher.comvalenciacollege.edu

Table 4: Predicted UV-Visible Absorption Data for this compound in a Non-polar Solvent

| Transition Type | Predicted λ_max (nm) | Predicted Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|

| π → π* | 220-250 | 20,000 - 50,000 |

| π → π* | 270-320 | 5,000 - 15,000 |

FTIR Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups and analyzing the vibrational modes of a molecule. nih.gov The FTIR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. nih.gov

The primary amine group will give rise to characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The region between 1400 and 1650 cm⁻¹ will contain complex absorptions due to the C=C and C=N stretching vibrations of the isoquinoline ring. A key feature will be the C-F stretching vibration, which is typically strong and found in the 1000-1300 cm⁻¹ region. Detailed analysis of the fingerprint region (below 1500 cm⁻¹) can provide further structural confirmation. researchgate.netresearchgate.netinstanano.com

Table 5: Characteristic FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Medium, two bands |

| Aromatic C-H Stretch | Isoquinoline Ring | 3000 - 3100 | Medium to Weak |

| C=C and C=N Stretch | Aromatic Ring | 1400 - 1650 | Medium to Strong |

| N-H Bend | Primary Amine (-NH₂) | 1580 - 1650 | Medium |

| C-F Stretch | Fluoroaromatic | 1100 - 1300 | Strong |

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Routes to Access Undescribed 8-Fluoroisoquinolin-4-amine Derivatives

The accessibility of diverse derivatives is fundamental to unlocking the full therapeutic potential of the this compound scaffold. While foundational synthetic methods exist, future research will likely focus on developing more efficient and versatile routes to previously inaccessible analogues.

A key area of exploration will be the expansion of methodologies for the synthesis of substituted 8-fluoroisoquinolin-4-amines. Building upon known procedures for related compounds like 8-fluoro-3,4-dihydroisoquinoline (B12937770), researchers can devise novel transformations. nih.govnih.govresearchgate.net For instance, the development of late-stage functionalization techniques would be highly valuable. These methods would allow for the introduction of various substituents at different positions of the isoquinoline (B145761) ring system in the final steps of a synthetic sequence, thereby rapidly generating a library of diverse compounds for biological screening.

Furthermore, the exploration of novel cyclization strategies to construct the isoquinoline core with the 8-fluoro and 4-amino groups already in place could provide more direct access to the target scaffold and its derivatives. This could involve investigating new catalytic systems or microwave-assisted organic synthesis to improve reaction times and yields. The ability to readily synthesize a wide array of derivatives is crucial for establishing comprehensive structure-activity relationships (SAR) and optimizing lead compounds.

Application in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds, particularly for challenging drug targets. nih.gov This approach involves screening small, low-molecular-weight compounds ("fragments") that typically bind with low affinity to the target protein. nih.gov The structural information from these fragment hits is then used to "grow" or "link" them into more potent, drug-like molecules. nih.govnih.gov

The this compound core is an ideal candidate for inclusion in fragment libraries. bldpharm.comambeed.com Its rigid structure provides a well-defined vector for chemical elaboration, and the amino and fluoro groups offer potential hydrogen bonding and other key interactions with a protein's binding site. researchoutreach.orgresearchgate.net Researchers are increasingly focusing on creating diverse and three-dimensional fragment libraries to explore a wider chemical space. researchgate.net

Future FBDD campaigns could utilize this compound as a starting fragment to identify inhibitors for various protein classes, such as kinases, proteases, and epigenetic targets. researchoutreach.org By screening this fragment against a panel of therapeutic targets, researchers can identify initial hits. Subsequent structural biology studies, such as X-ray crystallography or cryo-electron microscopy, can reveal the binding mode of the fragment, providing a roadmap for its optimization into a potent and selective inhibitor. nih.gov The development of novel linking strategies to combine this compound with other fragments that bind to adjacent sites on a target protein could also lead to the discovery of highly potent and novel drug candidates. mdpi.com

Development of Prodrugs and Targeted Delivery Systems

To enhance the therapeutic potential of future drugs derived from this compound, the development of prodrugs and targeted delivery systems will be a critical area of investigation. Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body through enzymatic or chemical reactions. nih.gov This approach can be used to overcome various pharmaceutical challenges, including poor solubility, low permeability, and off-target toxicity. nih.govnih.gov

For derivatives of this compound, the 4-amino group provides a convenient handle for the attachment of various promoieties to create prodrugs. For instance, acylation of the amino group could generate amide prodrugs that are cleaved by amidases in the body to release the active parent drug. This strategy could improve the oral bioavailability of a drug by masking the polar amino group, thereby increasing its lipophilicity and cell membrane permeability.

Furthermore, targeted delivery systems can be designed to selectively deliver the drug to the site of action, minimizing systemic exposure and associated side effects. This could involve conjugating derivatives of this compound to targeting ligands such as antibodies, peptides, or small molecules that bind to receptors overexpressed on diseased cells. For example, in the context of cancer therapy, a potent this compound-based drug could be linked to an antibody that recognizes a tumor-specific antigen, thereby directing the drug specifically to cancer cells.

Integration with Artificial Intelligence (AI) and Machine Learning (ML) in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, and these technologies are poised to play a significant role in the exploration of this compound derivatives. accscience.comnih.gov AI and ML algorithms can be employed at various stages of the drug discovery pipeline, from target identification to lead optimization and even in the prediction of clinical trial outcomes. nih.gov

In the context of this compound, AI and ML can be used to:

Design novel derivatives: Generative AI models can be trained on large datasets of known bioactive molecules to design new this compound analogues with desired properties, such as high potency, selectivity, and favorable pharmacokinetic profiles. youtube.com

Predict biological activity: ML models can be developed to predict the biological activity of virtual this compound derivatives against specific targets, allowing for the prioritization of compounds for synthesis and experimental testing. researchgate.net

Optimize pharmacokinetic properties: AI can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, helping to identify candidates with a higher probability of success in clinical development. accscience.com

Identify new therapeutic targets: AI algorithms can analyze vast biological datasets to identify novel protein targets for which this compound derivatives may be effective.

By leveraging the power of AI and ML, researchers can accelerate the discovery and development of new medicines based on the this compound scaffold, reducing the time and cost associated with traditional drug discovery approaches. youtube.com

Investigating the Role of Fluorine in Modulating Metabolic Stability and Pharmacokinetics

The fluorine atom is a unique element in medicinal chemistry, often introduced to modulate a compound's physicochemical and pharmacological properties. A key area of future research for this compound will be to systematically investigate the role of the fluorine atom at the 8-position in influencing its metabolic stability and pharmacokinetic profile.

Fluorine substitution can block metabolically labile sites, thereby preventing enzymatic degradation and increasing the drug's half-life in the body. nih.gov Studies on structurally related fluorinated quinazolines and quinolones have demonstrated that the position of the fluorine atom can significantly impact metabolic stability. nih.govnih.gov For this compound derivatives, it will be important to conduct in vitro metabolic stability assays using liver microsomes or hepatocytes to determine the susceptibility of the scaffold to metabolic enzymes.

Furthermore, the fluorine atom can influence a compound's lipophilicity, pKa, and membrane permeability, all of which are critical determinants of its pharmacokinetic properties. nih.gov Detailed pharmacokinetic studies in animal models will be necessary to understand how the 8-fluoro substituent affects the absorption, distribution, and excretion of these compounds. nih.gov This knowledge will be invaluable for optimizing the pharmacokinetic profile of lead candidates and ensuring that they have the desired properties for clinical success.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-Fluoroisoquinolin-4-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves fluorination of precursor isoquinoline derivatives under controlled conditions. Key parameters include temperature (e.g., reflux vs. room temperature), choice of fluorinating agents (e.g., Selectfluor or DAST), and catalyst selection (e.g., palladium-based catalysts for cross-coupling reactions). Purity optimization may require column chromatography or recrystallization, with HPLC (≥95% purity) and NMR used for validation .

- Data Consideration : Comparative tables of reaction conditions (e.g., solvent, time, yield) from peer-reviewed studies are essential to identify reproducibility challenges. Contradictions in reported yields may arise from trace moisture sensitivity or side reactions with amine groups.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Spectroscopy : / NMR to confirm fluorine substitution and amine proton environment.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation.

- X-ray Crystallography : For definitive structural elucidation, though challenges may arise due to low crystal quality.

- Computational Modeling : DFT calculations to predict electronic effects of fluorine on amine reactivity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) often stem from:

- Purity Variability : Impurities in synthesized batches (e.g., unreacted precursors) can skew results. Validate via LC-MS .

- Assay Conditions : Differences in cell lines, buffer pH, or solvent (DMSO vs. aqueous) may alter outcomes. Standardize protocols using guidelines like the Cochrane Handbook for systematic reviews .